molecular formula C24H27NO5 B11147942 N-[(3-benzyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-L-leucine

N-[(3-benzyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-L-leucine

Cat. No.: B11147942
M. Wt: 409.5 g/mol
InChI Key: LZVNDAWOTCMIJK-FQEVSTJZSA-N
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Description

2-{[(3-BENZYL-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-4-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-BENZYL-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-4-METHYLPENTANOIC ACID typically involves multiple steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with benzyl halides in the presence of a base such as potassium carbonate. This is followed by the reaction with amino acids under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-BENZYL-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-4-METHYLPENTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzaldehyde derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

2-{[(3-BENZYL-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-4-METHYLPENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(3-BENZYL-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-BENZYL-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-8-YL)METHYL]AMINO}-4-METHYLPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research .

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

(2S)-2-[(3-benzyl-7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid

InChI

InChI=1S/C24H27NO5/c1-14(2)11-20(23(27)28)25-13-19-21(26)10-9-17-15(3)18(24(29)30-22(17)19)12-16-7-5-4-6-8-16/h4-10,14,20,25-26H,11-13H2,1-3H3,(H,27,28)/t20-/m0/s1

InChI Key

LZVNDAWOTCMIJK-FQEVSTJZSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN[C@@H](CC(C)C)C(=O)O)O)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CNC(CC(C)C)C(=O)O)O)CC3=CC=CC=C3

Origin of Product

United States

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